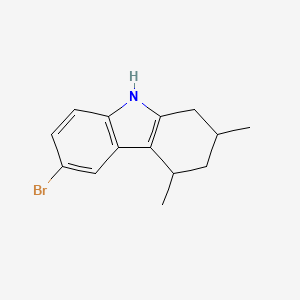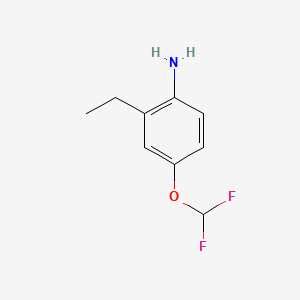
4-Difluoromethoxy-2-ethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Difluoromethoxy-2-ethylaniline is an organic compound with the molecular formula C9H11F2NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a difluoromethoxy group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Difluoromethoxy-2-ethylaniline typically involves the following steps:
Starting Material: The synthesis begins with 4-nitrophenol.
Formation of Sodium Acetamidophenate: 4-nitrophenol reacts with sodium hydroxide to produce sodium acetamidophenate.
Reaction with Monochlorodifluoromethane: Sodium acetamidophenate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-difluoromethoxy nitrobenzene.
Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for higher yield and cost-effectiveness. The process involves:
Large-scale Reactors: Using large-scale reactors to handle the reactions.
Catalysts and Solvents: Employing specific catalysts and solvents to enhance reaction rates and yields.
Purification: Implementing purification techniques such as distillation and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Difluoromethoxy-2-ethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine and ferric oxide are commonly used for reduction reactions.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products: The major products formed from these reactions include various substituted anilines, quinones, and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
4-Difluoromethoxy-2-ethylaniline has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: The compound is utilized in the production of insecticides and herbicides.
Material Science: It is employed in the development of advanced materials with specific properties
Mechanism of Action
Comparison with Similar Compounds
4-Difluoromethoxy-2-methylaniline: Similar in structure but with a methyl group instead of an ethyl group.
4-Difluoromethoxy-3-hydroxybenzaldehyde: Used in the synthesis of roflumilast, a pharmaceutical compound.
Uniqueness: 4-Difluoromethoxy-2-ethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where these properties are advantageous .
Properties
Molecular Formula |
C9H11F2NO |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
4-(difluoromethoxy)-2-ethylaniline |
InChI |
InChI=1S/C9H11F2NO/c1-2-6-5-7(13-9(10)11)3-4-8(6)12/h3-5,9H,2,12H2,1H3 |
InChI Key |
UYWCNZZWHXACFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


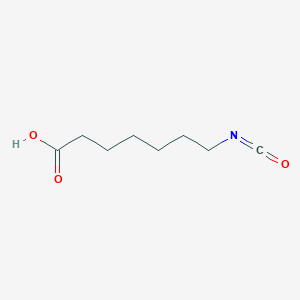
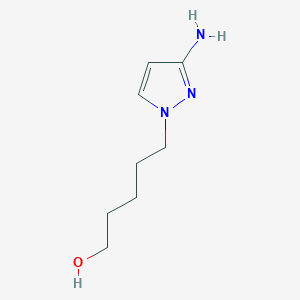
![4-Chloro-2-isobutyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13627932.png)
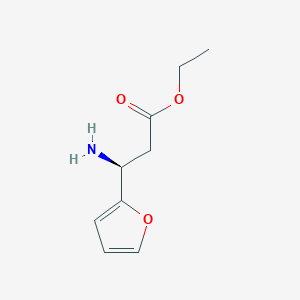
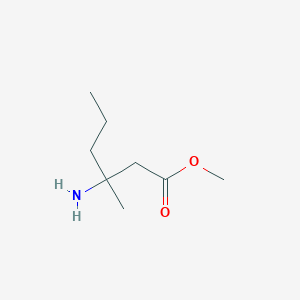
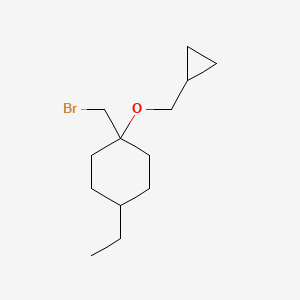
![tert-butyl N-[(2-propylpiperidin-4-yl)methyl]carbamate](/img/structure/B13627956.png)
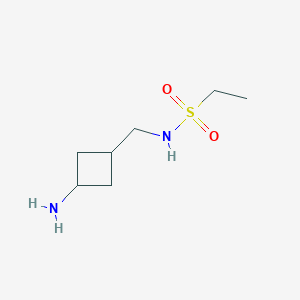
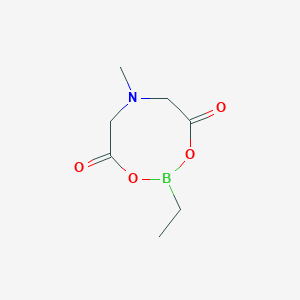
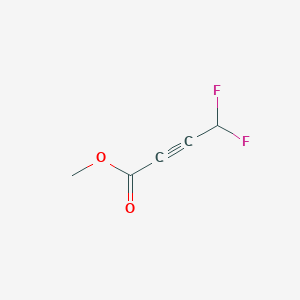
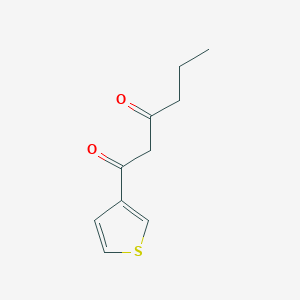
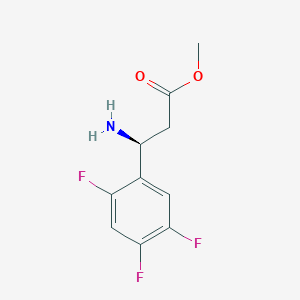
![8-Methyl-5,8-diazaspiro[3.5]nonanedihydrochloride](/img/structure/B13627986.png)
